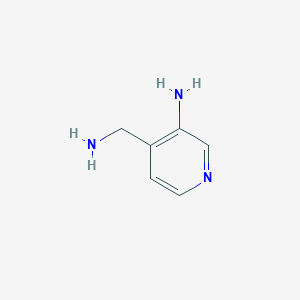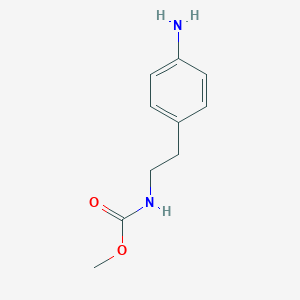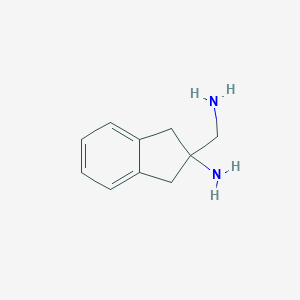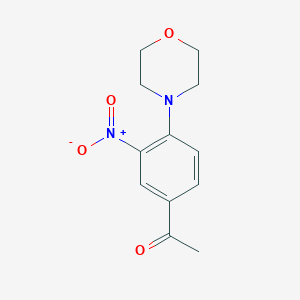
4-(Aminomethyl)pyridin-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Aminomethyl)pyridine” is a compound that has derivatives which act as reversible inhibitors of various copper amine oxidases (CAOs) . It is a trifunctional amine for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .
Synthesis Analysis
Aminopyridines, including “4-(Aminomethyl)pyridine”, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The diversity in their pharmacological activities has attracted many researchers to explore efficient procedures for synthesizing different types of aminopyridine derivatives .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)pyridine” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Aminopyridine ligands, including “4-(Aminomethyl)pyridine”, depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .
Physical and Chemical Properties Analysis
The molecular formula of “4-(Aminomethyl)pyridine” is C6H8N2, and its molecular weight is 108.14 g/mol . More detailed physical and chemical properties can be found in the PubChem database .
Wissenschaftliche Forschungsanwendungen
Katalysator in chemischen Reaktionen
4-(Aminomethyl)pyridin-3-amin kann als Katalysator bei der regioselektiven Acylierung von N-Tosylhydrazid verwendet werden . Diese Anwendung ist besonders nützlich im Bereich der organischen Synthese, wo regioselektive Reaktionen entscheidend für die Herstellung komplexer Moleküle sind .
Synthese von Derivaten für neurologische Studien
Diese Verbindung kann auch als Ausgangsmaterial bei der Synthese von 4-Aminopyridin-Derivaten für Studien zu neurologischen Erkrankungen dienen . Diese Derivate können verwendet werden, um die Pathophysiologie verschiedener neurologischer Erkrankungen zu untersuchen und potenzielle Behandlungen zu entwickeln .
Vorläufer für Pyrrolidino-Derivate
This compound kann als Vorläufer für die Synthese von enantiomerenreinen 4-(Pyrrolidino)pyridin (PPY)-Derivaten durch Cyclokondensationsreaktion verwendet werden . Diese PPY-Derivate haben potenzielle Anwendungen in der medizinischen Chemie und der Wirkstoffforschung .
Hydrierung von Pyridincarbonitrilen
Im Bereich der Katalyse wurde diese Verbindung bei der chemoselektiven, flüssigphasigen heterogenen katalytischen Hydrierung von Pyridincarbonitrilen eingesetzt . Dieser Prozess kann zur selektiven Herstellung von Pyridyl- oder Piperidylmethylaminen führen .
Ionenkanalmodulator
This compound ist ein Ligand und ein Ionenkanalmodulator, der als Acetylcholin-Freisetzung verstärkender Wirkstoff verwendet wird . Dadurch ist es wertvoll für die Untersuchung neurologischer Erkrankungen und die Entwicklung potenzieller Behandlungen
Wirkmechanismus
Target of Action
4-(Aminomethyl)pyridin-3-amine is an organic compound that is structurally similar to 4-Aminopyridine . It is used as a research tool in characterizing subtypes of the potassium channel . The primary targets of this compound are the potassium channels, which play a crucial role in maintaining the resting potential, shaping the action potential, and controlling the firing frequency of neurons .
Mode of Action
The compound interacts with its targets, the potassium channels, by blocking or modifying their activity . This interaction results in changes in the conductance of potassium ions, which can affect the excitability of neurons . The compound has also been shown to potentiate voltage-gated Ca2+ channel currents independent of effects on voltage-activated K+ channels .
Biochemical Pathways
The affected pathways primarily involve the flow of potassium ions across the cell membrane. By blocking or modifying the activity of potassium channels, 4-(Aminomethyl)pyridin-3-amine can alter the membrane potential and influence the firing of action potentials . The downstream effects of these changes can include altered neuronal excitability, which can have various effects depending on the specific neurons and circuits involved .
Pharmacokinetics
4-Aminopyridine has a bioavailability of 96% , suggesting that a large proportion of the administered dose is able to reach the systemic circulation.
Result of Action
The molecular and cellular effects of 4-(Aminomethyl)pyridin-3-amine’s action primarily involve changes in neuronal excitability due to its effects on potassium channels . These changes can have various effects on neuronal function and communication, potentially influencing a wide range of physiological processes.
Action Environment
The action, efficacy, and stability of 4-(Aminomethyl)pyridin-3-amine can be influenced by various environmental factors. These can include factors such as pH and temperature, which can affect the compound’s stability and its interactions with potassium channels. Additionally, the presence of other substances that interact with potassium channels can potentially influence the compound’s effects .
Eigenschaften
IUPAC Name |
4-(aminomethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKNYDPZJJXIMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463614 |
Source


|
| Record name | 4-(aminomethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144288-49-3 |
Source


|
| Record name | 4-(aminomethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)




